2-oxopropyl-CoM(1-)

Description

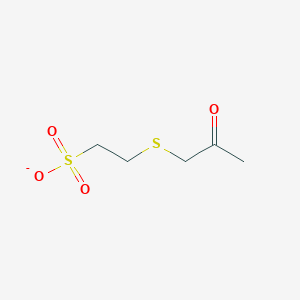

2-Oxopropyl-CoM(1−) is a thioether derivative of coenzyme M (CoM; 2-sulfanylethane-1-sulfonate) that plays a critical role in microbial carboxylation pathways. Structurally, it consists of a 2-oxopropyl group (CH3-C(=O)-CH2-) covalently linked to CoM via a thioether bond. This compound is a key intermediate in the epoxyalkane carboxylation pathway of Xanthobacter sp. strain Py2, a metabolic process enabling the bacterium to utilize short-chain epoxyalkanes as carbon and energy sources .

The enzymatic conversion of 2-oxopropyl-CoM(1−) occurs within a four-component system:

- Component I (EC 4.4.1.23): 2-Hydroxypropyl-CoM lyase, initiating the pathway.

- Component II (EC 1.8.1.5): 2-Oxopropyl-CoM reductase (carboxylating), responsible for reducing and carboxylating 2-oxopropyl-CoM(1−).

- Components III/IV (EC 1.1.1.268/269): Stereospecific dehydrogenases that oxidize hydroxypropyl-CoM isomers.

Properties

Molecular Formula |

C5H9O4S2- |

|---|---|

Molecular Weight |

197.3 g/mol |

IUPAC Name |

2-(2-oxopropylsulfanyl)ethanesulfonate |

InChI |

InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9)/p-1 |

InChI Key |

CRNXHFXAXBWIRH-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CSCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

The primary analogs of 2-oxopropyl-CoM(1−) are thioether derivatives with varying oxo-side chain lengths, such as 2-oxobutyl-CoM (chain length: C4). The table below summarizes critical distinctions:

| Property | 2-Oxopropyl-CoM(1−) | 2-Oxobutyl-CoM |

|---|---|---|

| Oxo-side chain length | C3 (propyl) | C4 (butyl) |

| CoM moiety requirement | Absolute (no substitution allowed) | Absolute (no substitution allowed) |

| Enzyme activity | Substrate for EC 1.8.1.5 | Substrate for EC 1.8.1.5 |

| Biological role | Epoxypropane carboxylation | Epoxybutane carboxylation* |

*Inferred from enzymatic flexibility toward longer-chain substrates .

Mechanistic Insights

- Substrate Flexibility : EC 1.8.1.5 (Component II) accommodates longer oxo-side chains (e.g., 2-oxobutyl), but activity is contingent on the intact CoM structure. This suggests that substrate recognition depends on the sulfonate groups of CoM, while the oxo-side chain length modulates catalytic efficiency .

- Pathway Specificity : Although 2-oxobutyl-CoM can undergo carboxylation, its physiological relevance depends on the availability of epoxybutane in the environment. Xanthobacter sp. Py2’s metabolic network likely prioritizes epoxypropane due to ecological substrate prevalence.

Limitations of Analogs

- CoM Dependency : Modifications to CoM’s sulfonate groups (e.g., replacing the sulfonate with phosphonate) abolish enzymatic activity, underscoring evolutionary optimization for CoM’s unique geometry and charge distribution .

- Chain-Length Trade-offs: Longer chains (e.g., C4) may sterically hinder binding or alter redox potentials, though experimental data on kinetic parameters remain scarce.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.